molecular formula C20H24ClN3OS2 B2757830 N-(2-(dimethylamino)ethyl)-3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1331173-40-0

N-(2-(dimethylamino)ethyl)-3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2757830
CAS RN: 1331173-40-0
M. Wt: 422
InChI Key: GMMOESCTEXOLPT-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-3-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3OS2 and its molecular weight is 422. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Activity

Research on similar compounds has shown a wide range of activities and applications in scientific research. For instance, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, related to the chemical structure of interest, have been prepared and tested for their anti-inflammatory activity. The hydrochloride salts of certain derivatives demonstrated significant anti-inflammatory effects across various concentrations, highlighting their potential in nonsteroidal anti-inflammatory drug development (Lynch et al., 2006).

Alkylation and Reactivity

The alkylation reactions of sulfur- and nitrogen-containing compounds analogous to thiazoline systems have been studied, indicating the reactivity of these compounds towards various alkylation agents. This reactivity is crucial for synthesizing various derivatives for further biological evaluation (Ohara et al., 1983).

Corrosion Inhibition

Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic environments. These inhibitors offer extra stability and higher inhibition efficiencies, showcasing the potential of similar structures in corrosion protection applications (Hu et al., 2016).

Diverse Library Generation

The use of ketonic Mannich bases derived from thiophenes and benzothiazoles, including structures akin to the compound of interest, has been explored to generate a structurally diverse library of compounds. These studies illustrate the versatility of these compounds in synthesizing a wide range of derivatives with potential pharmaceutical applications (Roman, 2013).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS2.ClH/c1-14-7-5-8-15(13-14)19(24)23(12-11-22(2)3)20-21-18-16(25-4)9-6-10-17(18)26-20;/h5-10,13H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMOESCTEXOLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC=C3SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.